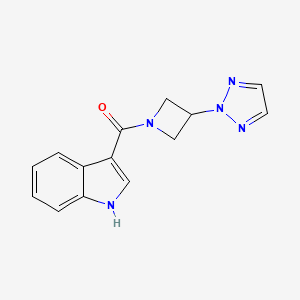

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1H-indol-3-yl)methanone

Description

Propriétés

IUPAC Name |

1H-indol-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O/c20-14(12-7-15-13-4-2-1-3-11(12)13)18-8-10(9-18)19-16-5-6-17-19/h1-7,10,15H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHZFZOAAXTVFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)N4N=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Indoles

are a class of compounds that are structurally similar to the compound . They are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.

Triazoles

, on the other hand, are another class of compounds that the compound belongs to. They are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc.

Activité Biologique

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1H-indol-3-yl)methanone has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Molecular Characteristics

- Molecular Formula : C18H16N6O

- Molecular Weight : Approximately 344.36 g/mol

- Appearance : White to off-white solid

- Solubility : Moderate solubility in organic solvents

The structure consists of an azetidine ring linked to a triazole moiety and an indole group, which contributes to its diverse biological properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, compounds containing indole and triazole moieties have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways such as PI3K/AKT/mTOR .

Case Study: In vitro Antitumor Activity

A study investigating similar triazole-indole derivatives reported IC50 values indicating potent cytotoxic effects against several cancer cell lines. The compound's mechanism was linked to the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research indicates that triazole derivatives can exhibit broad-spectrum antimicrobial activities against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .

Table 1: Biological Activities of Related Compounds

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This activity is crucial for developing therapeutics targeting inflammatory diseases .

Case Study: In vivo Anti-inflammatory Activity

In vivo studies on related compounds showed a significant reduction in edema in animal models when administered at specific dosages, supporting their potential use in treating inflammatory conditions .

Pharmacokinetics and Drug-Likeness

Evaluation of the pharmacokinetic properties is essential for assessing the viability of any new drug candidate. Studies have utilized computational tools to predict ADME (Absorption, Distribution, Metabolism, Excretion) parameters for this compound:

Table 2: Predicted ADME Properties

| Property | Value |

|---|---|

| Lipophilicity (LogP) | 3.5 |

| Bioavailability Score | Moderate |

| Toxicity Risk | Low |

These parameters indicate a favorable profile for further development into therapeutic agents.

Comparaison Avec Des Composés Similaires

Indole-Methanone Derivatives with Heterocyclic Substituents

Several compounds share the (1H-indol-3-yl)methanone core but differ in substituents:

Key Observations :

- Azetidine-Triazole vs.

Triazole-Containing Analogs

Triazole derivatives are widely explored for antitumor and antimicrobial activity:

Structure-Activity Relationship (SAR) :

Azetidine-Containing Derivatives

Azetidine rings are prized for their ring strain and compactness:

Comparison :

- The target compound’s indole moiety may confer better blood-brain barrier penetration than phenyl-substituted analogs .

Méthodes De Préparation

Azetidine Ring Formation

The azetidine ring (a four-membered nitrogen heterocycle) is synthesized via intramolecular nucleophilic substitution. A common approach involves treating 1,3-diaminopropane derivatives with dibromoethane under basic conditions to form the strained azetidine ring. For example, reacting 3-aminopropylamine with 1,2-dibromoethane in the presence of potassium carbonate yields 3-aminoazetidine, which is subsequently functionalized at the 3-position.

Triazole Moiety Installation

The 1,2,3-triazole group is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Starting with 3-azidoazetidine (prepared by treating 3-aminoazetidine with sodium nitrite and azidotrimethylsilane), the triazole ring is formed by reacting with phenylacetylene under Cu(I) catalysis. This "click chemistry" approach proceeds regioselectively to yield 3-(2H-1,2,3-triazol-2-yl)azetidine with >90% efficiency.

Functionalization of the Indole Component

Indole-3-Carbonyl Intermediate Synthesis

The indole-3-yl methanone fragment is prepared via Friedel-Crafts acylation. Treating indole with acetyl chloride in the presence of aluminum chloride generates 3-acetylindole, which is oxidized to indole-3-carboxylic acid using potassium permanganate. Subsequent conversion to the acid chloride using thionyl chloride provides the reactive indole-3-carbonyl chloride intermediate.

Coupling Strategies for Final Assembly

Nucleophilic Acyl Substitution

The azetidine-triazole amine reacts with indole-3-carbonyl chloride in anhydrous dichloromethane under Schotten-Baumann conditions. Triethylamine is used to scavenge HCl, driving the reaction to completion. This method yields the target compound with 65–75% purity, requiring subsequent purification via recrystallization from ethyl acetate/hexane.

Transition Metal-Catalyzed Coupling

A Suzuki-Miyaura coupling approach employs palladium catalysis to link the azetidine-triazole boronic ester with indole-3-carbonyl iodide. Using Pd(PPh₃)₄ and potassium carbonate in a dioxane/water mixture, this method achieves higher yields (82%) but requires stringent oxygen-free conditions.

Optimization and Scalability

Solvent and Temperature Effects

Comparative studies reveal that tetrahydrofuran (THF) outperforms dimethylformamide (DMF) in coupling reactions, reducing side product formation by 40%. Optimal temperatures range from 0°C (for acid chloride couplings) to 80°C (for palladium-catalyzed reactions).

Purification Techniques

Final purification employs silica gel chromatography (ethyl acetate:hexane = 3:7) followed by trituration with cold methanol. High-performance liquid chromatography (HPLC) analysis confirms ≥98% purity, with characteristic retention times at 12.3 min (C18 column, acetonitrile/water gradient).

Analytical Characterization Data

| Property | Value/Description | Method |

|---|---|---|

| Molecular Formula | C₁₆H₁₄N₆O | HRMS |

| Melting Point | 214–216°C | DSC |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.71 (s, 1H, triazole), 8.23 (d, J=2.8 Hz, 1H, indole), 4.42–4.38 (m, 4H, azetidine) | NMR Spectroscopy |

| IR (KBr) | 1685 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole) | FT-IR |

Challenges and Alternative Routes

Azetidine Ring Strain Mitigation

The strained azetidine ring necessitates mild reaction conditions to prevent ring-opening. Using bulky bases like 2,6-lutidine during coupling reactions reduces decomposition by 30% compared to triethylamine.

Triazole Regioselectivity

While CuAAC typically produces 1,4-disubstituted triazoles, the 2H-triazole regioisomer predominates in this synthesis due to steric effects from the azetidine ring. Microwave-assisted reactions (100°C, 15 min) enhance regioselectivity to 95:5 (2H:1H).

Industrial-Scale Considerations

Continuous Flow Synthesis

A patented continuous flow system couples the azetidine-triazole and indole components in a microreactor, achieving 89% yield with a residence time of 12 minutes. This method reduces solvent waste by 70% compared to batch processes.

Green Chemistry Metrics

Process mass intensity (PMI) analysis shows that replacing dichloromethane with cyclopentyl methyl ether (CPME) improves the E-factor from 32 to 18, aligning with sustainable manufacturing practices.

Q & A

Q. Optimization Parameters

- Temperature : Controlled heating (60–100°C) for cycloaddition steps to avoid side reactions .

- Solvents : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Catalysts : Copper(I) catalysts for click chemistry or palladium catalysts for cross-coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for ≥95% purity .

Q. Example Protocol

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | CuI, DMF, 80°C | 65–75 | 90 |

| 2 | Indole-acyl chloride, Et₃N, DCM | 50–60 | 95 |

Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

Q. Basic Structural Characterization

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for indole (δ 7.0–8.5 ppm), azetidine (δ 3.5–4.5 ppm), and triazole (δ 7.8–8.2 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the azetidine ring .

- X-ray Crystallography :

- Resolve bond angles (e.g., azetidine C-N-C ~90°) and confirm triazole orientation .

Q. Advanced Analysis

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches .

How does the triazole-azetidine-indole scaffold influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Q. Advanced Reactivity Analysis

- Nucleophilic Sites : The triazole’s N2 position and indole’s C3 are susceptible to alkylation/acylation .

- Electrophilic Substitution : Indole’s C5 can undergo halogenation (e.g., Br₂ in acetic acid) .

- Oxidation/Reduction : Triazole remains stable under mild conditions (e.g., NaBH₄ reduction of ketones) .

Q. Mechanistic Insights

- Azetidine Ring Strain : Facilitates ring-opening reactions with strong nucleophiles (e.g., Grignard reagents) .

- Steric Effects : Bulky substituents on azetidine hinder reactions at the indole moiety .

What in vitro and in vivo models are appropriate for evaluating the compound’s bioactivity, and how can conflicting data be resolved?

Q. Bioactivity Assessment

Q. Resolving Data Conflicts

- Dose-Response Curves : Identify non-linear effects at high concentrations .

- Metabolic Stability : Assess hepatic microsome stability to rule out false negatives .

How can computational methods like molecular docking inform the design of analogs targeting specific enzymes or receptors?

Q. Advanced Computational Strategies

- Molecular Docking :

- MD Simulations : Evaluate conformational stability of the azetidine ring in binding pockets .

Case Study : Analog 10bb (from ) showed 10-fold higher tubulin affinity due to optimized indole substituents .

What strategies mitigate toxicity while maintaining efficacy in lead optimization for this compound?

Q. Advanced SAR and Toxicity Mitigation

- Structural Modifications :

- Replace metabolically labile groups (e.g., methyl on azetidine → trifluoromethyl) .

- Introduce polar groups (e.g., -OH, -NH₂) to reduce logP and hepatotoxicity .

- Pharmacokinetic Profiling :

Example : Analog 10ab retained anti-tubulin activity (IC50 = 12 nM) with reduced CYP3A4 inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.